molecular formula C9H14O2 B8478030 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde

4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde

Cat. No.: B8478030
M. Wt: 154.21 g/mol
InChI Key: JYMPAXQWCBYRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanecarbaldehyde, featuring a ketone group at the 2-position and two methyl groups at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 4,4-dimethylcyclohexanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. Catalysts such as platinum or palladium on carbon may be employed to facilitate the oxidation process.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: 4,4-Dimethyl-2-oxocyclohexanecarboxylic acid.

    Reduction: 4,4-Dimethyl-2-hydroxycyclohexanecarbaldehyde.

    Substitution: Various substituted cyclohexanecarbaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The carbonyl groups (both ketone and aldehyde) are highly reactive, allowing the compound to participate in various addition and substitution reactions. The presence of the methyl groups at the 4-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Oxocyclohexanecarbaldehyde: Lacks the methyl groups at the 4-position, resulting in different reactivity and physical properties.

    4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A cyclic ketene acetal with similar structural features but different reactivity due to the presence of the methylene group.

Uniqueness

4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is unique due to the combination of its ketone and aldehyde functionalities along with the steric effects introduced by the methyl groups. This unique structure allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-9(2)4-3-7(6-10)8(11)5-9/h6-7H,3-5H2,1-2H3

InChI Key

JYMPAXQWCBYRRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(=O)C1)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a suspension of sodium hydride (28 g, 697 mmol) in tetrahydrofuran (500 ml) was added dropwise a solution of 3,3-dimethylcyclohexanone (80 g, 634 mmol) in tetrahydrofuran (250 ml) under ice-cooling over about 1 hr, and the mixture was stirred for 1 hr. Then, a solution of ethyl formate (99 g, 1.3 mol) in tetrahydrofuran (250 ml) was added dropwise over about 1 hr, and the mixture was stirred under ice-cooling for 1 hr, and at room temperature for 1 hr. To the reaction mixture were added water and ethyl acetate, and the organic layer was separated and extracted with 2 N aqueous sodium hydroxide solution. The aqueous layer was acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. Then, the organic layer was washed with saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give 4,4-dimethyl-2-oxocyclohexanecarbaldehyde. To a solution of the obtained 4,4-dimethyl-2-oxocyclohexanecarbaldehyde in methanol (376 ml) was added dropwise a solution of hydrazine monohydrate (31 ml, 640 mmol) in methanol (31 ml) with heating under reflux over about 1 hr, and the mixture was stirred for 15 min. The reaction mixture was concentrated under reduced pressure, ethyl acetate and water were added, and the organic layer was separated. Then, the organic layer was washed with saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole. To a solution of the obtained 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole in N,N-dimethylformamide (1.4 L) were added iodine (232 g, 915 mmol) and potassium hydroxide (121 g, 1.8 mol) at room temperature, and the mixture was stirred for about 4 hr. Then, under ice-cooling, an aqueous solution (800 ml) of sodium hydrogensulfite (80 g) was added dropwise. Water (2 L) was added, and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure. Then, hexane (350 ml) was added to the residue, and the mixture was stirred at room temperature. The precipitated crystals were collected by filtration, washed with hexane, and dried under reduced pressure to give 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (41 g, yield 23%).
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250 mL
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